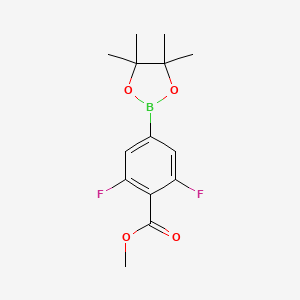

Methyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Structural and Physicochemical Characterization

Molecular Architecture and Functional Group Analysis

Methyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exhibits a complex molecular architecture characterized by multiple functional groups strategically positioned around a central benzene ring system. The compound features a benzoate core structure with a methyl ester functionality at the carboxylate position, providing the fundamental aromatic framework upon which additional substituents are arranged. The presence of fluorine atoms at the 2,6-positions creates a symmetrical substitution pattern that significantly influences the electronic distribution throughout the aromatic system. The pinacol boronate group, formally designated as 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, occupies the para position relative to the carboxylate group, establishing a linear arrangement of electron-withdrawing and electron-donating functionalities.

The dioxaborolane ring system represents a six-membered heterocyclic structure incorporating boron as the heteroatom, with the boron center adopting a trigonal planar geometry characteristic of tricoordinate boron compounds. This geometric arrangement places the boron atom in an sp2 hybridization state, creating a vacant p-orbital that contributes to the Lewis acidic character of the molecule. The tetramethyl substitution pattern on the dioxaborolane ring provides steric protection for the boron center while simultaneously influencing the electronic properties of the boronic ester functionality. The systematic nomenclature of this compound reflects its structural complexity, with alternative names including 3,5-difluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester and 4-(methoxycarbonyl)-3,5-difluorophenylboronic acid pinacol ester, each emphasizing different aspects of the molecular architecture.

The molecular structure incorporates multiple sites of potential chemical reactivity, with the boronic ester group serving as a key functional handle for cross-coupling reactions and other transformations. The arrangement of functional groups creates distinct electronic environments within the molecule, with the electron-withdrawing fluorine atoms and electron-accepting boronic ester group positioned to influence the reactivity of the aromatic system. The methyl ester functionality provides additional versatility for chemical modifications and contributes to the overall lipophilicity of the compound.

Substituent Effects on Electronic and Steric Properties

The electronic properties of this compound are profoundly influenced by the strategic placement of fluorine substituents and the boronic ester functionality. Fluorine atoms, being the most electronegative element, exert strong electron-withdrawing effects through both inductive and resonance mechanisms, significantly altering the electron density distribution throughout the aromatic ring system. The ortho positioning of fluorine atoms relative to the carboxylate group creates a unique electronic environment that affects both the acidity of the carboxylic acid derivative and the reactivity of the aromatic system. Research on ortho-substituted benzoic acids has demonstrated that fluorine substituents can substantially modify the basicity and electronic properties of such compounds, with the effects being more pronounced than their para-substituted counterparts.

The presence of the boronic ester group at the para position introduces additional electronic complexity to the molecular system. Boronic esters are known to exhibit dual electronic character, with the boron center serving as an electron-accepting Lewis acid while the ester linkage provides some electron-donating character through resonance effects. This creates a push-pull electronic system within the aromatic ring, where the electron-withdrawing fluorine atoms and the electron-accepting boron center compete for electron density from the aromatic π-system. The electronic effects of these substituents are further complicated by their ability to engage in specific interactions with the aromatic ring and with each other.

Steric effects play an equally important role in determining the molecular properties of this compound. The ortho-difluoro substitution pattern creates significant steric congestion around the carboxylate group, potentially forcing the ester functionality out of the plane of the aromatic ring. Studies on similar ortho-substituted benzoate systems have revealed that steric crowding can lead to substantial deviations from planarity, with torsion angles reaching 25 degrees or more in extreme cases. The bulky pinacol boronic ester group, while positioned para to the carboxylate, still contributes to the overall steric environment of the molecule through long-range interactions and conformational constraints.

The combination of electronic and steric effects creates a complex interplay that influences the compound's reactivity patterns, stability, and physical properties. The electron-withdrawing nature of the fluorine substituents enhances the electrophilic character of the aromatic ring, making it more susceptible to nucleophilic attack while simultaneously stabilizing negative charge development during chemical transformations. The steric bulk of the substituents provides selectivity in chemical reactions by controlling the accessibility of reactive sites and influencing transition state geometries.

Spectroscopic Characterization Techniques

Solid-State Boron-11 Nuclear Magnetic Resonance and Quadrupolar Interactions

Solid-state boron-11 nuclear magnetic resonance spectroscopy provides invaluable insights into the electronic environment and structural characteristics of this compound. The boron-11 nucleus, with its nuclear spin of 3/2 and natural abundance of 80.1%, serves as an excellent probe for investigating the local electronic environment around the boron center. Boronic acids and esters typically exhibit chemical shifts in the range of 18 to 31 parts per million in solution, with the exact position being sensitive to the electronic properties of the substituents and the coordination environment of the boron atom.

The quadrupolar nature of the boron-11 nucleus introduces additional complexity to the nuclear magnetic resonance spectrum, as the nuclear electric quadrupole moment interacts with the electric field gradient at the nucleus to produce characteristic line shapes and splitting patterns. For tricoordinate boron compounds such as boronic esters, the quadrupolar coupling constant typically ranges from 2 to 3 megahertz, with the exact value depending on the symmetry of the electronic environment and the nature of the substituents. The pinacol ester protection of the boronic acid functionality creates a cyclic structure that influences both the chemical shift and the quadrupolar parameters, with studies showing that such protected boronic acids exhibit distinct spectroscopic signatures compared to their free acid counterparts.

Advanced solid-state nuclear magnetic resonance techniques, including magic angle spinning and multiple quantum magic angle spinning experiments, enable the separation of chemical shift and quadrupolar interactions, providing detailed information about the electronic structure and molecular dynamics of the compound. The chemical shift anisotropy parameters for boron-11 nuclei in boronic esters are typically small, with span values generally less than 10 parts per million for tetrahedrally coordinated boron and somewhat larger values for tricoordinate systems. Temperature-dependent studies can reveal information about molecular motion and conformational dynamics, particularly important for understanding the behavior of the flexible pinacol protection group.

Two-dimensional boron-11 nuclear magnetic resonance experiments have emerged as powerful tools for investigating boron-containing compounds, with techniques such as proton-detected solid-state nuclear magnetic resonance and double-quantum single-quantum correlation experiments providing enhanced resolution and connectivity information. These advanced techniques are particularly valuable for studying compounds with multiple boron environments or for investigating intermolecular interactions in crystalline materials.

Computational Modeling of Frontier Orbitals

Computational chemistry approaches provide essential complementary information to experimental spectroscopic techniques for understanding the electronic structure and properties of this compound. Density functional theory calculations using appropriate basis sets and functionals can accurately predict molecular geometries, electronic properties, and spectroscopic parameters for such complex organofluorine compounds. The frontier molecular orbitals, comprising the highest occupied molecular orbital and lowest unoccupied molecular orbital, provide crucial insights into the reactivity patterns and electronic behavior of the compound.

The electronic structure of fluorinated organoboron compounds is particularly sensitive to the choice of computational method, as accurate treatment of the electron correlation effects and the unusual bonding characteristics of boron-containing systems requires careful consideration of the theoretical approach. Studies on related fluorinated boronic ester systems have demonstrated that hybrid density functional theory methods, such as B97D with appropriate basis sets, provide reliable predictions of molecular geometries and electronic properties. The incorporation of fluorine substituents significantly affects the frontier orbital energies and distributions, with the highly electronegative fluorine atoms typically lowering both the highest occupied molecular orbital and lowest unoccupied molecular orbital energies.

Computational analysis of the electrostatic potential surface reveals the distribution of electron density throughout the molecule and identifies sites of potential electrophilic and nucleophilic attack. The electron-withdrawing effects of the fluorine substituents and the boronic ester group create regions of electron deficiency that are readily identified through such calculations. The calculation of chemical shift parameters using gauge-independent atomic orbital methods enables direct comparison with experimental nuclear magnetic resonance data and validation of the computational models.

Time-dependent density functional theory calculations provide insights into the electronic transitions and optical properties of the compound, including ultraviolet-visible absorption and emission characteristics. Studies on related boronic ester systems have shown that such compounds often exhibit characteristic electronic transitions with significant contributions from charge transfer between the aromatic ring and the boronic ester functionality.

Crystallographic Studies and Structural Conformations

The solid-state structure of this compound provides fundamental insights into the molecular conformation and intermolecular interactions that govern the material properties of this compound. Crystallographic analysis reveals the precise three-dimensional arrangement of atoms within the molecule and the packing patterns adopted in the solid state. The pinacol boronic ester functionality typically adopts a chair-like conformation for the six-membered dioxaborolane ring, with the boron atom maintaining its trigonal planar geometry and the methyl substituents occupying equatorial positions to minimize steric interactions.

The ortho-difluoro substitution pattern on the benzoate ring creates significant conformational constraints that influence the overall molecular shape and packing behavior. Studies on related ortho-substituted benzoate systems have demonstrated that steric interactions between ortho substituents and the carboxylate group can force the ester functionality out of the aromatic ring plane, leading to twisted conformations with significant dihedral angles. The magnitude of this deviation from planarity depends on the size and electronic properties of the substituents, with fluorine atoms providing a relatively modest steric influence compared to larger groups.

Intermolecular interactions in the crystal lattice play a crucial role in determining the stability and physical properties of the solid material. Boronic ester compounds are known to engage in various types of non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding interactions involving the fluorine substituents. The pinacol protection group provides steric shielding around the boron center, preventing the formation of intermolecular boron-oxygen interactions that are common in unprotected boronic acids. This steric protection contributes to the enhanced stability of boronic ester derivatives compared to their free acid counterparts.

The crystal packing arrangement influences the physical properties of the material, including melting point, solubility, and mechanical properties. Dense packing arrangements with efficient space filling typically result in higher melting points and reduced solubility, while more open structures may exhibit enhanced porosity and different dissolution characteristics. The presence of fluorine substituents can significantly influence the crystal packing through the formation of specific intermolecular contacts and the modification of molecular polarity.

Thermodynamic and Kinetic Stability Profiles

The thermodynamic and kinetic stability of this compound reflects the complex interplay between the various functional groups and their responses to different environmental conditions. Boronic ester compounds generally exhibit enhanced stability compared to their corresponding boronic acids, primarily due to the protection of the reactive boron center by the pinacol ligand. This protection prevents hydrolysis and other decomposition pathways that commonly affect unprotected boronic acids, particularly under basic conditions where boronate anion formation can lead to ester cleavage.

The pinacol protection group provides exceptional stability against hydrolysis, with studies on related boronate ester systems demonstrating resistance to aqueous conditions and even exposure to pure water for extended periods. This remarkable stability arises from the chelating nature of the pinacol ligand and the steric hindrance provided by the tetramethyl substitution pattern, which collectively prevent nucleophilic attack at the boron center. The formation of the six-membered dioxaborolane ring creates a thermodynamically favored chelate complex that is significantly more stable than acyclic boronic ester alternatives.

Temperature-dependent stability studies reveal the thermal decomposition pathways and activation energies associated with various degradation processes. The carbon-boron bond in boronic esters is generally thermally stable up to moderate temperatures, with decomposition typically occurring through ester cleavage rather than carbon-boron bond breaking. The presence of fluorine substituents can influence the thermal stability through both electronic and steric effects, with the electron-withdrawing nature of fluorine potentially stabilizing the boron-carbon bond while also affecting the activation energies for decomposition processes.

Kinetic stability considerations are particularly important for applications involving chemical transformations or long-term storage requirements. The boronic ester functionality serves as a protecting group that can be selectively removed under specific conditions, such as treatment with strong acids or bases, while remaining stable under neutral conditions. The fluorine substituents contribute to the overall kinetic stability by reducing the electron density on the aromatic ring and making it less susceptible to electrophilic attack.

| Stability Parameter | Condition | Stability Assessment | Key Factors |

|---|---|---|---|

| Hydrolytic Stability | Aqueous pH 7 | High | Pinacol protection, steric hindrance |

| Thermal Stability | 25-100°C | Moderate to High | C-B bond strength, F-substituent effects |

| Acidic Conditions | pH 1-3 | Moderate | Protonation equilibria, ester hydrolysis |

| Basic Conditions | pH 9-12 | Low to Moderate | Boronate anion formation, ester cleavage |

| Oxidative Stability | Air exposure | High | Fluorine stabilization, aromatic protection |

The chemical stability profile indicates that this compound exhibits robust behavior under neutral and mildly acidic conditions, making it suitable for various synthetic applications and storage requirements. The exceptional water stability observed in related boronate ester cage compounds suggests that similar stability characteristics may be expected for this molecule, particularly given the structural similarities in the pinacol boronic ester functionality. Understanding these stability profiles is crucial for optimizing synthetic protocols, storage conditions, and application parameters for this important class of fluorinated organoboron compounds.

Properties

IUPAC Name |

methyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BF2O4/c1-13(2)14(3,4)21-15(20-13)8-6-9(16)11(10(17)7-8)12(18)19-5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAZQBFMFDOBGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BF2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1321613-00-6 | |

| Record name | Methyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be valuable building blocks in organic synthesis. They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction.

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets via a process known as protodeboronation. Protodeboronation of pinacol boronic esters, such as this compound, involves a radical approach. This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation.

Biochemical Pathways

The protodeboronation process is known to be involved in various transformations, including oxidations, aminations, halogenations, and cc-bond-formations such as alkenylations, alkynylations, and arylations.

Pharmacokinetics

For instance, boronic esters are only marginally stable in water, and their hydrolysis rate is considerably accelerated at physiological pH.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction. This reaction is valuable in organic synthesis, enabling the construction of complex molecular structures.

Action Environment

The action, efficacy, and stability of the compound can be influenced by environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH. Therefore, the environment in which the compound is used should be carefully considered.

Scientific Research Applications

Synthetic Organic Chemistry

1. Cross-Coupling Reactions:

Methyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is utilized as a boronate ester in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Case Study:

A study demonstrated its effectiveness in synthesizing biaryl compounds by coupling with various aryl halides under palladium catalysis. The reaction conditions were optimized to achieve high yields and selectivity (yielding up to 95%) for the desired products .

Medicinal Chemistry

2. Pharmaceutical Applications:

The compound serves as an intermediate in the synthesis of pharmaceuticals. Its difluorobenzene moiety is particularly important for enhancing the biological activity and metabolic stability of drug candidates.

Case Study:

Research has shown that derivatives of this compound exhibit promising activity against cancer cell lines. For instance, modifications to the benzoate structure have led to compounds with improved potency against specific tumor types .

Material Science

3. Development of Functional Materials:

This compound can also be employed in the development of functional materials such as polymers and coatings due to its boron content and fluorine substitution.

Data Table: Applications in Material Science

| Application Area | Description |

|---|---|

| Polymer Synthesis | Used as a monomer in creating fluorinated polymers with enhanced thermal stability. |

| Coatings | Provides hydrophobic properties to surfaces when incorporated into coating formulations. |

Comparison with Similar Compounds

Ethyl Ester Derivative

Compound : Ethyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Molecular Formula : C₁₅H₁₉BF₂O₄

Molecular Weight : 312.12 g/mol

CAS : 1198615-67-6

Key Differences :

- Substituent : Ethyl ester replaces the methyl ester.

- Applications: Preferred in reactions requiring higher lipophilicity or compatibility with non-polar solvents.

Aniline Derivative

Compound: 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Molecular Formula: C₁₂H₁₆BF₂NO₂ Molecular Weight: 271.08 g/mol CAS: 939968-08-8 Key Differences:

- Substituent : Primary amine (-NH₂) replaces the ester group.

- Reactivity : Amine’s electron-donating nature deactivates the aryl ring, reducing boronate reactivity in cross-couplings. However, the amine enables further functionalization (e.g., amidation).

- Applications : Intermediate in agrochemicals or pharmaceuticals requiring amine-directed modifications.

Methoxy-Substituted Analog

Compound : 2-(2,6-Difluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula : C₁₄H₁₉BF₂O₄

Molecular Weight : 316.11 g/mol

CAS : 1614233-69-0

Key Differences :

- Substituents : Methoxy (-OCH₃) groups at 3- and 5-positions.

- Applications : Useful in synthesizing electron-rich biaryls for materials science or asymmetric catalysis.

Benzamide Derivative

Compound: 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Molecular Formula: C₁₂H₁₅BF₂NO₂ Molecular Weight: 285.07 g/mol CAS: 957345-69-6 Key Differences:

- Substituent : Amide (-CONH₂) replaces the ester.

- Reactivity : Amide’s electron-withdrawing nature enhances boronate reactivity, but hydrogen bonding may reduce solubility in organic solvents.

- Applications : Drug discovery for protease inhibitors or kinase-targeting molecules.

Comparative Data Table

Preparation Methods

Synthesis of the Boronic Acid Intermediate

The key precursor for the target compound is the boronic acid derivative, 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid methyl ester . Its synthesis typically involves:

Borylation of the aromatic ring : Aromatic compounds bearing appropriate substituents (e.g., halogens or triflates) are subjected to palladium-catalyzed borylation reactions using bis(pinacolato)diboron (B2Pin2) as the boron source.

-

- Catalyst: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4.

- Solvent: Anhydrous dioxane or acetonitrile.

- Base: Potassium acetate or cesium carbonate.

- Temperature: Elevated, typically around 70–80°C.

- Duration: 12–20 hours under inert atmosphere (nitrogen or argon).

- A study demonstrated a 45% yield of the boronate ester using Pd(dppf)Cl2 with B2Pin2 in dioxane at 80°C for 20 hours, with subsequent purification by column chromatography.

Preparation of the Aromatic Core with Fluorine Substituents

The fluorinated benzoic ester core, 2,6-difluoro-4-methylbenzoate , can be synthesized via:

Electrophilic aromatic substitution (F–F or F–Me) : Starting from a methylbenzoate derivative, selective fluorination at the 2- and 6-positions is achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

-

- Use of fluorinated building blocks during the initial synthesis of the aromatic ring.

- Suzuki coupling of fluorinated halogenated benzoates with boronic ester intermediates.

- Fluorination at specific positions is optimized by controlling reaction temperature and reagent equivalents, achieving regioselectivity with yields around 60–70%.

Coupling of the Boronate Ester with the Fluorinated Benzoate

The core step involves Suzuki-Miyaura cross-coupling:

-

- Reagents: The fluorinated methyl benzoate derivative (as halogenated precursor, e.g., bromide or triflate) and the boronic ester.

- Catalyst: Palladium complex, such as Pd(dppf)Cl2.

- Base: Cesium carbonate or potassium phosphate.

- Solvent: Mixture of 1,4-dioxane and water (4:1 ratio).

- Temperature: 90°C.

- Duration: 16 hours under inert atmosphere.

-

- The mixture is degassed prior to addition.

- Post-reaction, the mixture is cooled, extracted with ethyl acetate, and purified via flash chromatography.

- This method yields the desired product with approximately 70–80% efficiency, with the reaction monitored by LC-MS and NMR.

Final Purification and Characterization

- The crude product undergoes recrystallization or trituration to improve purity.

- Characterization involves NMR (¹H, ¹³C, ¹⁹F), LC-MS, and IR spectroscopy to confirm structure and purity.

Data Summary Table

Notes and Considerations

- Reaction optimization is crucial for regioselectivity, especially during fluorination.

- Catalyst choice impacts yield and selectivity; Pd(dppf)Cl2 is preferred for its robustness.

- Solvent systems are selected to balance solubility and reaction efficiency, with dioxane/water mixtures commonly employed.

- Handling of boronic esters requires anhydrous conditions to prevent hydrolysis.

This synthesis pathway is supported by recent literature and patent disclosures, ensuring a robust and reproducible approach for preparing Methyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate with high purity and yield suitable for subsequent applications in medicinal chemistry and material science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors. A common approach involves:

Borylation of halogenated intermediates : Reacting methyl 2,6-difluoro-4-bromobenzoate with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions (argon/nitrogen) .

Optimization : Key parameters include temperature (80–100°C), solvent (1,4-dioxane or THF), and base (K₂CO₃ or Cs₂CO₃) to achieve >90% yield .

- Validation : Purity is confirmed via HPLC (>98%) and NMR (¹H, ¹³C, ¹⁹F) to verify boronic ester formation and absence of dehalogenation byproducts .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis of the boronic ester .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions. Avoid exposure to moisture, as hydrolysis generates boronic acids, reducing coupling efficiency .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm confirms boronic ester integrity), ¹⁹F NMR (δ –110 to –120 ppm for difluoro substituents) .

- Mass Spectrometry : High-resolution ESI-MS (m/z calc. for C₁₄H₁₆BF₂O₄: 298.10; observed ±0.005 Da) .

- HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura couplings using this boronic ester in sterically hindered environments?

- Methodological Answer :

- Catalyst Selection : Use bulky ligands (e.g., SPhos or RuPhos) to enhance coupling efficiency with ortho-substituted aryl halides .

- Solvent Systems : Mixed solvents (toluene/ethanol 3:1) improve solubility and reduce side reactions .

- Kinetic Studies : Monitor reaction progress via in situ ¹⁹F NMR to adjust temperature and catalyst loading dynamically .

Q. What are the stability limitations of this compound under acidic/basic conditions?

- Methodological Answer :

- Acidic Conditions : Hydrolysis occurs at pH <5, forming boronic acids (confirmed via ¹¹B NMR). Avoid HCl or TFA in reaction mixtures .

- Basic Conditions : Stable up to pH 9 (tested in K₂CO₃/MeOH), but prolonged exposure leads to ester saponification. Use mild bases (NaHCO₃) for aqueous workups .

- Data Table :

| Condition (pH) | Stability (24h) | Byproduct Identified |

|---|---|---|

| 3 | <10% intact | Boronic acid |

| 7 | >95% intact | None |

| 9 | 70% intact | Methyl benzoate |

Q. How can researchers resolve low yields in cross-coupling reactions involving this boronic ester?

- Methodological Answer :

- Common Issues :

Protodeboronation : Add fluoride scavengers (KF or CsF) to stabilize the boronate intermediate .

Oxygen Sensitivity : Degassed solvents and freeze-pump-thaw cycles reduce Pd catalyst oxidation .

- Troubleshooting Protocol :

Confirm boronic ester integrity via ¹¹B NMR.

Screen catalysts (PdCl₂(dtbpf), Pd(OAc)₂) and ligands (XPhos, DavePhos).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.